![molecular formula C14H9N3O7 B14903052 3-Nitro-2-[(3-nitrophenyl)carbamoyl]benzoic acid](/img/structure/B14903052.png)
3-Nitro-2-[(3-nitrophenyl)carbamoyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Nitro-2-{[(3-nitrophenyl)amino]carbonyl}benzoic acid is an organic compound that belongs to the class of nitro compounds These compounds are characterized by the presence of one or more nitro groups (-NO2) attached to an aromatic ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-2-{[(3-nitrophenyl)amino]carbonyl}benzoic acid typically involves multi-step organic reactions One common method is the nitration of an aromatic compound followed by amide formationThe subsequent amide formation can be achieved by reacting the nitro-substituted aromatic compound with an amine under suitable conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to control reaction conditions precisely.
化学反応の分析
Types of Reactions
3-Nitro-2-{[(3-nitrophenyl)amino]carbonyl}benzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The compound can participate in nucleophilic aromatic substitution reactions where the nitro group can be replaced by other substituents.
Oxidation: The compound can undergo oxidation reactions, although these are less common for nitro compounds.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).
Major Products
Reduction: Formation of 3-Amino-2-{[(3-nitrophenyl)amino]carbonyl}benzoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-Nitro-2-{[(3-nitrophenyl)amino]carbonyl}benzoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 3-Nitro-2-{[(3-nitrophenyl)amino]carbonyl}benzoic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit certain enzymes or interfere with cellular signaling pathways, contributing to its biological activity .
類似化合物との比較
Similar Compounds
3-Nitrobenzoic acid: Similar in structure but lacks the amide linkage.
2-Nitrobenzoic acid: Another nitro-substituted benzoic acid with different substitution pattern.
3-Nitroaniline: Contains a nitro group and an amino group but lacks the carboxylic acid functionality.
Uniqueness
3-Nitro-2-{[(3-nitrophenyl)amino]carbonyl}benzoic acid is unique due to the presence of both nitro and amide functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C14H9N3O7 |
|---|---|
分子量 |
331.24 g/mol |
IUPAC名 |
3-nitro-2-[(3-nitrophenyl)carbamoyl]benzoic acid |
InChI |
InChI=1S/C14H9N3O7/c18-13(15-8-3-1-4-9(7-8)16(21)22)12-10(14(19)20)5-2-6-11(12)17(23)24/h1-7H,(H,15,18)(H,19,20) |
InChIキー |
NSJWVLQJKXAOES-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C2=C(C=CC=C2[N+](=O)[O-])C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






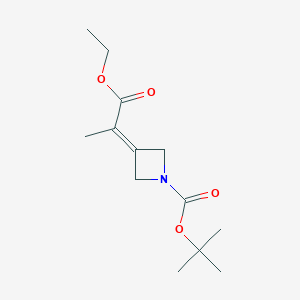

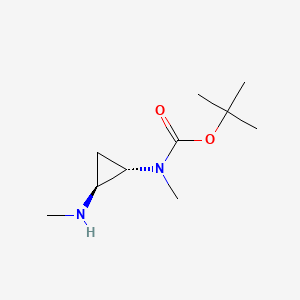
![5-Ethyl-N-isopropyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide](/img/structure/B14903020.png)

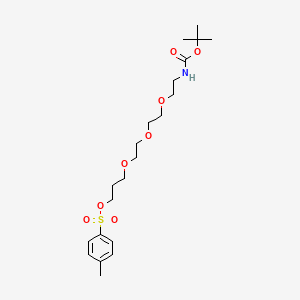
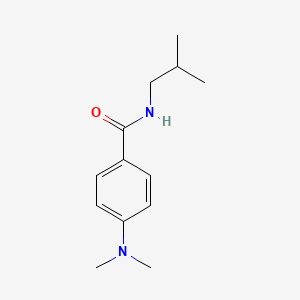
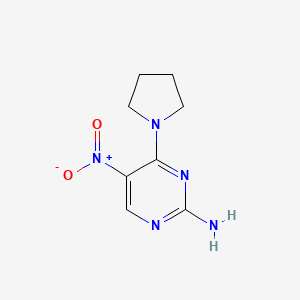

![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14903055.png)
